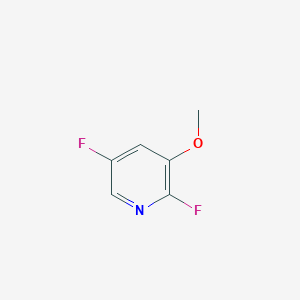

2,5-Difluoro-3-methoxypyridine

Descripción general

Descripción

“2,5-Difluoro-3-methoxypyridine” is a chemical compound with the molecular formula C6H5F2NO . It is a type of pyridine, which is a class of compounds that contain a six-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of ongoing research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with two adjacent nitrogen atoms. This ring is substituted with two fluorine atoms and one methoxy group .Aplicaciones Científicas De Investigación

Photophysical and Electrochemical Properties

2,5-Difluoro-3-methoxypyridine derivatives have been utilized in the synthesis of iridium complexes with interesting photophysical and electrochemical properties. These complexes demonstrate varied coordination behavior and can be characterized using X-ray structural analysis techniques. This has implications in the development of advanced materials with specific optical and electronic properties (Wu et al., 2007).

Synthesis and Characterization of Novel Compounds

The compound plays a role in the synthesis of various derivatives, which are then characterized for potential applications. For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and characterized, demonstrating potential in cytotoxicity activities against cancer cell lines (Al‐Refai et al., 2019).

Metallation and Functionalization

This compound is important in the field of chemistry, especially in the context of metallation reactions. It is used in studies exploring the deprotonation of methoxypyridines using different metal combinations. These studies contribute to our understanding of the behavior of such compounds in various chemical reactions (Nagaradja et al., 2012).

Applications in Organosilicon Chemistry

The synthesis of organosilicon-linked 2-methoxypyridines showcases another application of this compound. This process involves the functionalization of methoxypyridine at various positions, opening avenues for creating complex organosilicon compounds with potential applications in materials science and organic electronics (Struk et al., 2016).

Formation of Hypervalent Complexes

Research has also explored the formation of hypervalent complexes of trifluorosilanes with pyridine derivatives, including 4-methoxypyridine. This study provides insights into the binding strengths and types of hypervalent complexes formed, which is significant for supramolecular chemistry (Nakash et al., 2005).

Photocycloaddition Reactions

The compound has been used in photocycloaddition reactions, where its interaction with other compounds like benzofuran has been studied. This research contributes to the understanding of reaction mechanisms in organic chemistry (Sakamoto et al., 2000).

Direcciones Futuras

The future directions for research on “2,5-Difluoro-3-methoxypyridine” and other fluoropyridines include the development of more efficient synthesis methods and the exploration of their potential applications in various fields. For example, fluoropyridines have potential applications as imaging agents for various biological applications . Additionally, the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

2,5-difluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAIYAEFFCRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1411378.png)

![4-Methyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1411382.png)

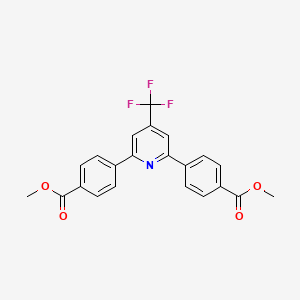

![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)

![(E)-3-(2-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411387.png)

![(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411388.png)

![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411389.png)